molecular formula C9H20ClNO B1395482 3-(Pentyloxy)pyrrolidine hydrochloride CAS No. 1219980-79-6

3-(Pentyloxy)pyrrolidine hydrochloride

Cat. No.: B1395482
CAS No.: 1219980-79-6
M. Wt: 193.71 g/mol
InChI Key: GAFRGWAMIHPPMP-UHFFFAOYSA-N
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Description

3-(Pentyloxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Pentyloxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with pentyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pentyloxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in THF or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Pentyloxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Pentyloxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects . Additionally, the compound’s ability to interact with cellular receptors and ion channels contributes to its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxy)pyrrolidine hydrochloride
  • 3-(Ethoxy)pyrrolidine hydrochloride
  • 3-(Butoxy)pyrrolidine hydrochloride

Comparison

Compared to its analogs, 3-(Pentyloxy)pyrrolidine hydrochloride exhibits unique properties due to the presence of the pentyloxy group. This group increases the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets. Additionally, the pentyloxy group can influence the compound’s binding affinity to enzymes and receptors, potentially leading to improved therapeutic efficacy .

Properties

IUPAC Name

3-pentoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-2-3-4-7-11-9-5-6-10-8-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFRGWAMIHPPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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